![molecular formula C12H13NO3 B2535284 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid CAS No. 1784870-65-0](/img/structure/B2535284.png)
2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid (DMTQ) is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. DMTQ is a member of the quinoline family and has a unique chemical structure that makes it an attractive target for synthesis and study.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid as a fluorescent probe for copper ions involves the formation of a complex between 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid and copper ions. The complex is stabilized through the coordination of the copper ion with the carbonyl and nitrogen atoms of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid. This coordination results in a change in the electronic properties of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid, leading to the emission of a fluorescent signal.
Biochemical and physiological effects:
2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid as a fluorescent probe for copper ions is its high selectivity and sensitivity towards copper ions. 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid has been shown to selectively bind to copper ions over other metal ions, making it a useful tool for the detection and quantification of copper ions in complex samples. However, one limitation of using 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is its relatively low quantum yield, which may limit its sensitivity in certain applications.
Future Directions
There are several potential future directions for the study of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid. One area of interest is the development of new fluorescent probes based on the structure of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid for the detection of other metal ions. Additionally, the use of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid as a tool for the study of copper ion biology and metabolism in biological systems is an area of potential future research. Finally, the development of new synthetic methods for the preparation of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid and related compounds may lead to the discovery of new applications and properties of these compounds.
Synthesis Methods
2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2,4-dimethylquinoline with various reagents. One common method involves the reaction of 2,4-dimethylquinoline with ethyl chloroformate and potassium tert-butoxide to form the intermediate 2,4-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid ethyl ester. This intermediate can then be hydrolyzed to form 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid.
Scientific Research Applications
2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid has been studied for its potential application as a fluorescent probe for the detection of metal ions. Specifically, 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid has been shown to selectively bind to copper ions and emit a strong fluorescent signal upon binding. This property has led to the development of various sensors and assays for the detection of copper ions in biological and environmental samples.
properties
IUPAC Name |
2,4-dimethyl-5-oxo-7,8-dihydro-6H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-6-10(12(15)16)7(2)13-8-4-3-5-9(14)11(6)8/h3-5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBNBIQLUZHLHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=C1C(=O)O)C)CCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid | |
CAS RN |
1784870-65-0 |
Source
|
Record name | 2,4-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.